molecular formula C12H10O4 B8281527 Methyl 5-acetylbenzofuran-2-carboxylate

Methyl 5-acetylbenzofuran-2-carboxylate

Cat. No. B8281527
M. Wt: 218.20 g/mol
InChI Key: SGIGHACHMQIHCN-UHFFFAOYSA-N
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Patent
US05661159

Procedure details

To a mixture of 5-acetyl-2-(methoxycarbonyl) methoxybenzaldehyde (4.47 g) in toluene, a solution of 1,8-diazabicyclo[5.4.0]-7-undecene (1.30 g) in toluene (8 ml) was added dropwise for 15 hours at refluxing temperature. After being cooled, the resulting mixture was washed with water, dried lover magnesium sulfate and concentrated under reduced pressure. The resulting precipitates were washed with diethyl ether to give 5-acetyl-2-methoxycarbonylbenzofuran (1.65 g).
Name
5-acetyl-2-(methoxycarbonyl) methoxybenzaldehyde
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7]([O:12][CH2:13][C:14]([O:16][CH3:17])=[O:15])=[C:8]([CH:11]=1)[CH:9]=O)(=[O:3])[CH3:2].C1CCN2C(=NCCC2)CC1>C1(C)C=CC=CC=1>[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:12][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:9][C:8]=2[CH:11]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
5-acetyl-2-(methoxycarbonyl) methoxybenzaldehyde
Quantity
4.47 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC(=C(C=O)C1)OCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at refluxing temperature
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
WASH
Type
WASH
Details
the resulting mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried lover magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
WASH
Type
WASH
Details
were washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=CC2=C(C=C(O2)C(=O)OC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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